molecular formula C17H25N3O4 B2737737 N1-(2,5-dimethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide CAS No. 953223-70-6

N1-(2,5-dimethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Cat. No.: B2737737
CAS No.: 953223-70-6
M. Wt: 335.404
InChI Key: MOINHEZJSKYRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,5-dimethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is an oxalamide derivative characterized by a 2,5-dimethoxyphenyl group at the N1 position and a 1-methylpiperidin-4-ylmethyl moiety at the N2 position. The 2,5-dimethoxy substitution pattern on the phenyl ring is notable, as similar groups (e.g., 2,4-dimethoxybenzyl) are linked to metabolic stability in related compounds .

Properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-20-8-6-12(7-9-20)11-18-16(21)17(22)19-14-10-13(23-2)4-5-15(14)24-3/h4-5,10,12H,6-9,11H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOINHEZJSKYRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-dimethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the 2,5-dimethoxyphenyl precursor. This precursor is then reacted with oxalyl chloride to form an intermediate, which is subsequently coupled with the 1-methylpiperidin-4-ylmethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for maximum yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-dimethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide moiety into amines or other reduced forms.

    Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.

Scientific Research Applications

N1-(2,5-dimethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets.

    Medicine: Research explores its potential therapeutic effects and pharmacological properties.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N1-(2,5-dimethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The dimethoxyphenyl group may interact with receptors or enzymes, while the piperidinylmethyl group can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

describes several oxalamide derivatives synthesized as HIV entry inhibitors. Key structural comparisons include:

Compound ID N1 Substituent N2 Substituent Yield (%) Purity (HPLC) LC-MS (M+H+) Key Features
13 4-Chlorophenyl (1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl 36 90.0% 479.12 Thiazolyl group; stereoisomerically pure
14 4-Chlorophenyl (5-(Hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl 39 93.2% 409.28 Pyrrolidine-thiazolyl hybrid; 1:1 diastereomer mixture
Target 2,5-Dimethoxyphenyl 1-Methylpiperidin-4-ylmethyl N/A N/A N/A Lacks thiazolyl group; piperidine-based

Key Differences :

  • The 1-methylpiperidin-4-ylmethyl group at N2 differs from the acetylpiperidine or pyrrolidine-thiazolyl hybrids in analogues, which may influence solubility and metabolic stability .

Flavoring Agents: Metabolic and Functional Comparisons

16.099), an umami flavoring agent. Comparisons include:

Compound ID N1 Substituent N2 Substituent Metabolic Stability (Rat Hepatocytes) Functional Role
S336 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Rapid metabolism; no amide hydrolysis Umami agonist
Target 2,5-Dimethoxyphenyl 1-Methylpiperidin-4-ylmethyl Unknown Presumed antiviral

Key Insights :

  • Methoxy Substitution Patterns : The 2,5-dimethoxy vs. 2,4-dimethoxy positions on the phenyl ring may affect electronic properties and receptor interactions. For S336, the 2,4-dimethoxy group contributes to high metabolic stability, avoiding amide bond cleavage .
  • N2 Groups : S336’s pyridinylethyl group enhances flavor receptor (hTAS1R1/hTAS1R3) binding, whereas the target’s methylpiperidine group may optimize interactions with viral or neurological targets .

Metabolic Pathways in Oxalamide Derivatives

provides critical data on oxalamide metabolism:

  • N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) : Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting enzymatic modifications (e.g., demethylation, oxidation) rather than bond cleavage .
  • Contrast with Other Agents : For example, N-[(Ethoxycarbonyl)methyl]-p-menthane-3-carboxamide undergoes ester hydrolysis as the primary metabolic route .

Implications for the Target Compound :

  • If the 2,5-dimethoxyphenyl group confers similar resistance to amide hydrolysis, the compound may exhibit prolonged biological activity compared to analogues susceptible to bond cleavage.

Research Findings and Gaps

  • Antiviral Potential: While thiazolyl-containing oxalamides (e.g., compound 13) show antiviral activity, the target’s lack of this group necessitates empirical testing to confirm efficacy .
  • Metabolic Data: No direct evidence exists for the metabolism of N1-(2,5-dimethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide. Extrapolating from S336, its dimethoxy groups may enhance stability, but piperidine methylation could alter cytochrome P450 interactions .

Biological Activity

N1-(2,5-dimethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, with the CAS number 953223-70-6, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H25N3O4C_{17}H_{25}N_{3}O_{4} with a molecular weight of 335.4 g/mol. The structure features a dimethoxyphenyl group and a piperidine moiety, which are known to influence its biological activity.

PropertyValue
CAS Number953223-70-6
Molecular FormulaC₁₇H₂₅N₃O₄
Molecular Weight335.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to modulate signaling pathways associated with neurotransmitter receptors, particularly those linked to dopaminergic and serotonergic systems.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant-like Activity : Studies suggest that compounds with similar structures may influence mood regulation by acting on serotonin receptors.
  • Cognitive Enhancement : Preliminary findings indicate potential benefits in cognitive function, possibly through modulation of acetylcholine pathways.
  • Analgesic Properties : Some analogs have shown promise in pain relief studies, indicating a possible role in pain management.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological effects of this compound:

  • In Vivo Studies : Animal models have demonstrated that administration of this compound results in significant changes in behavior indicative of antidepressant effects. For instance, mice treated with varying doses exhibited increased locomotion and reduced immobility in forced swim tests.
  • In Vitro Assays : Cell line studies have shown that the compound can enhance neuronal survival under stress conditions, suggesting neuroprotective properties.
  • Binding Affinity Studies : Radiolabeled binding assays indicate that the compound has a high affinity for certain serotonin receptors (e.g., 5-HT1A and 5-HT2A), which may explain its mood-enhancing properties.

Summary of Findings

Study TypeFindings
In VivoAntidepressant-like effects in mice
In VitroNeuroprotective effects in stressed neurons
Binding AssaysHigh affinity for serotonin receptors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.